molecular formula C18H17NO6S B2887025 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol CAS No. 902297-90-9

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol

Cat. No.: B2887025
CAS No.: 902297-90-9
M. Wt: 375.4
InChI Key: BYNWLRGXZJZEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol is a useful research compound. Its molecular formula is C18H17NO6S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Theoretical Studies

Compounds similar to "6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-ol" have been synthesized and theoretically studied for their potential as precursors in aromatic demethoxylation processes. For example, a study on the synthesis and theoretical analysis of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one, a possible precursor in oxoisoaporphine synthesis, utilized DFT calculations to understand its reactivity and aromatic demethoxylation pathways (E. Sobarzo-Sánchez, L. Castedo, & J. Fuente, 2006).

Antiproliferative Properties

The exploration of quinoline derivatives for antiproliferative activity against various cancer cell lines is a significant application. A study involving the synthesis of lakshminine and related oxoisoaporphine alkaloids tested these compounds for antiproliferative effects, demonstrating the potential of these molecules in pharmaceutical applications (Vicente Castro-Castillo, Marco Rebolledo-Fuentes, C. Theoduloz, & B. Cassels, 2010).

Photoreduction Studies

Photoreduction studies of oxoisoaporphines, including derivatives similar to "this compound," have provided insights into their photochemical behavior. These studies offer a foundation for developing photoresponsive materials and understanding the photophysical properties of these compounds (J. R. De la Fuente, C. Jullian, C. Saitz, E. Sobarzo-Sánchez, Verónica Neira, C. González, R. López, & H. Pessoa‐Mahana, 2004).

Microwave-assisted Synthesis

The development of microwave-assisted synthesis techniques for creating quinoline derivatives showcases the advancement in chemical synthesis methodologies. These methods offer efficient, rapid, and environmentally friendly approaches to producing complex quinoline structures, which could be useful in drug discovery and material science (S. G. Patel, Aday González-Bakker, Ruturajsinh M. Vala, Paras J Patel, Adrián Puerta, Apoorva Malik, Rakesh K Sharma, J. Padrón, & H. Patel, 2022).

Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c1-23-11-4-6-12(7-5-11)26(21,22)17-10-19-14-9-16(25-3)15(24-2)8-13(14)18(17)20/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNWLRGXZJZEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.